2-(Propan-2-yloxy)ethane-1-sulfonyl chloride
Overview
Description
2-(Propan-2-yloxy)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C5H11ClO3S and a molecular weight of 186.66 g/mol . This compound is known for its use as a coupling reagent in the synthesis of peptides, nucleotides, and other small molecules. It is also referred to by its IUPAC name, 2-isopropoxyethanesulfonyl chloride .
Preparation Methods
The synthesis of 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-(propan-2-yloxy)ethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
2-(Propan-2-yloxy)ethanol+Chlorosulfonic acid→2-(Propan-2-yloxy)ethane-1-sulfonyl chloride+Hydrochloric acid
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction conditions, such as temperature and solvent choice, are optimized to achieve high purity and yield of the desired product .
Chemical Reactions Analysis
2-(Propan-2-yloxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles, such as amines and alcohols, to form sulfonamide and sulfonate derivatives, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-(propan-2-yloxy)ethanesulfonic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding sulfinyl or sulfhydryl compounds under specific conditions.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., primary amines). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Propan-2-yloxy)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a coupling reagent in the synthesis of peptides and nucleotides, facilitating the formation of amide and ester bonds.
Biology: This compound is employed in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: It is utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which is highly reactive towards nucleophiles. The sulfonyl chloride group acts as an electrophile, facilitating the nucleophilic attack by amines, alcohols, or other nucleophiles. This results in the formation of sulfonamide, sulfonate, or other derivatives, depending on the nucleophile involved .
Comparison with Similar Compounds
2-(Propan-2-yloxy)ethane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
Methanesulfonyl chloride: A simpler sulfonyl chloride with a similar reactivity profile but a smaller molecular structure.
Benzenesulfonyl chloride: An aromatic sulfonyl chloride with different reactivity due to the presence of the benzene ring.
Trifluoromethanesulfonyl chloride: A sulfonyl chloride with enhanced electrophilicity due to the presence of electron-withdrawing trifluoromethyl groups.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and selectivity in chemical reactions .
Properties
IUPAC Name |
2-propan-2-yloxyethanesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO3S/c1-5(2)9-3-4-10(6,7)8/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUXPIRDIANXNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1249441-42-6 | |
Record name | 2-(propan-2-yloxy)ethane-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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